molecular formula C7H17N3O B14526920 Urea, N-[2-(dimethylamino)ethyl]-N'-ethyl- CAS No. 62594-29-0

Urea, N-[2-(dimethylamino)ethyl]-N'-ethyl-

Cat. No.: B14526920
CAS No.: 62594-29-0
M. Wt: 159.23 g/mol
InChI Key: KVZNSCWDFPBNTD-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Substituted Urea (B33335) Chemistry

Substituted ureas are a class of organic compounds characterized by a central carbonyl group bonded to two nitrogen atoms, where one or more of the hydrogen atoms of urea are replaced by other organic substituents. nih.gov This class of compounds is of significant importance in medicinal chemistry and materials science. The urea moiety is a key structural motif in numerous biologically active compounds and approved drugs. nih.govresearchgate.net The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen) allows substituted ureas to form strong and specific interactions with biological targets such as enzymes and receptors. nih.gov

The properties and applications of substituted ureas can be finely tuned by varying the nature of the substituents on the nitrogen atoms. These modifications can influence the compound's solubility, lipophilicity, metabolic stability, and binding affinity to target molecules. nih.gov The synthesis of unsymmetrical substituted ureas, such as N-[2-(dimethylamino)ethyl]-N'-ethyl-urea, can be achieved through several methods, including the reaction of an isocyanate with an amine, or by using phosgene (B1210022) or its equivalents. nih.gov More environmentally friendly methods are also being developed to avoid hazardous reagents. nih.gov

Significance of Alkylamino Moieties in Urea Derivatives for Chemical Research

The presence of alkylamino moieties, such as the dimethylaminoethyl group in N-[2-(dimethylamino)ethyl]-N'-ethyl-urea, is of particular significance in the design of new chemical entities. The tertiary amine group in the dimethylaminoethyl side chain can act as a proton acceptor, allowing the molecule to be formulated as a salt, which can enhance its aqueous solubility and bioavailability. This is a crucial aspect in the development of potential therapeutic agents. nih.gov

Overview of Key Research Areas Pertaining to this Urea Derivative

While specific research exclusively focused on N-[2-(dimethylamino)ethyl]-N'-ethyl-urea is not extensively documented in publicly available literature, the structural motifs present in this compound suggest its potential relevance in several key research areas. Based on the known activities of similar substituted urea derivatives, potential areas of investigation for N-[2-(dimethylamino)ethyl]-N'-ethyl-urea could include its use as a precursor or intermediate in the synthesis of more complex molecules. For instance, a closely related compound, 1-[3-(Dimethylamino)propyl]-3-ethylurea, is utilized in the preparation of Cabergoline, a dopamine (B1211576) receptor agonist.

The presence of the urea functionality, combined with the alkylamino side chain, makes it a candidate for investigation in medicinal chemistry. Substituted ureas are known to exhibit a wide range of biological activities, including as enzyme inhibitors and receptor modulators. researchgate.net Therefore, N-[2-(dimethylamino)ethyl]-N'-ethyl-urea could be explored for its potential pharmacological effects.

Additionally, the compound could be of interest in the field of coordination chemistry, where the nitrogen and oxygen atoms of the urea and the tertiary amine can act as ligands for metal ions. This could lead to the formation of novel coordination complexes with potential catalytic or material science applications.

Table 1: Physicochemical Properties of N-[2-(dimethylamino)ethyl]-N'-ethyl-Urea

PropertyValue
CAS Number 62594-29-0
Molecular Formula C7H17N3O
Molar Mass 159.23 g/mol
Predicted Density 0.958±0.06 g/cm³

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62594-29-0

Molecular Formula

C7H17N3O

Molecular Weight

159.23 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-ethylurea

InChI

InChI=1S/C7H17N3O/c1-4-8-7(11)9-5-6-10(2)3/h4-6H2,1-3H3,(H2,8,9,11)

InChI Key

KVZNSCWDFPBNTD-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NCCN(C)C

Origin of Product

United States

Elucidation of Chemical Reactivity and Degradation Pathways of N 2 Dimethylamino Ethyl N Ethyl Urea Derivatives

Fundamental Reaction Mechanisms of Alkylamino Urea (B33335) Structures

The core reactivity of N-[2-(dimethylamino)ethyl]-N'-ethyl-urea, an unsymmetrically substituted urea, is dictated by the chemistry of the urea functional group. The synthesis of such compounds typically provides insight into their fundamental reaction mechanisms. A common method for creating unsymmetrical ureas involves the reaction of an isocyanate with an amine. For instance, a structurally related compound, N-Phenyl-N'-(β-dimethylaminoethyl) urea, is synthesized by reacting phenyl isocyanate with dimethylaminoethylamine. This reaction highlights the nucleophilic character of the amine group and the electrophilic nature of the isocyanate.

The urea functional group itself possesses distinct electronic properties. The carbonyl carbon is electrophilic, while the nitrogen atoms are nucleophilic and basic, though less so than in amines due to the delocalization of their lone pairs into the carbonyl group. This resonance stabilization contributes to the relative stability of the urea bond. However, this bond is susceptible to cleavage under various conditions, as detailed in the following sections.

The presence of alkyl substituents on the nitrogen atoms influences the reactivity. The ethyl group on one nitrogen and the dimethylaminoethyl group on the other introduce steric hindrance around the urea core, which can affect the rate of both its formation and degradation. Furthermore, the tertiary amine within the dimethylaminoethyl moiety can be protonated, which may alter the molecule's solubility and the electronic environment of the urea group.

Non-Enzymatic and Thermal Decomposition Processes of Urea Derivatives

In the absence of enzymatic activity, the degradation of N-[2-(dimethylamino)ethyl]-N'-ethyl-urea can proceed through hydrolytic or thermal pathways. The hydrolysis of ureas in neutral aqueous solutions is generally slow but can be accelerated by acidic or basic conditions.

Thermal Decomposition

Theoretical and experimental studies on alkyl- and phenylureas have elucidated the primary mechanisms of their thermal decomposition. The dominant pathway is a unimolecular, four-center pericyclic reaction. This process involves the transfer of a hydrogen atom from one of the nitrogen substituents to the other nitrogen atom, leading to the cleavage of a C-N bond and the formation of an isocyanate and an amine.

For N-[2-(dimethylamino)ethyl]-N'-ethyl-urea, two potential pathways exist for this decomposition mechanism:

Pathway A: Transfer of a hydrogen from the ethyl group's nitrogen to the dimethylaminoethyl-substituted nitrogen, yielding Ethyl isocyanate and N,N-dimethylethane-1,2-diamine .

Pathway B: Transfer of a hydrogen from the dimethylaminoethyl-substituted nitrogen to the ethyl-substituted nitrogen, yielding 2-(Dimethylamino)ethyl isocyanate and Ethylamine .

Theoretical studies suggest that the preferred pathway is influenced by the nature of the substituents. The stability of the resulting isocyanate and amine products is a key factor. Experimental investigations on the thermal decomposition of various alkyl- and aryl-ureas have confirmed the formation of isocyanates and amines as the primary products.

Table 1: Predicted Thermal Decomposition Products of N-[2-(dimethylamino)ethyl]-N'-ethyl-Urea
Decomposition PathwayIsocyanate ProductAmine Product
Pathway AEthyl isocyanateN,N-dimethylethane-1,2-diamine
Pathway B2-(Dimethylamino)ethyl isocyanateEthylamine

Investigation of Enzymatic Degradation Mechanisms Relevant to Urea Structures (e.g., Urease-Catalyzed Hydrolysis)

Ureases are enzymes that catalyze the hydrolysis of urea to carbon dioxide and ammonia. While highly specific for urea, some studies have shown that urease can also hydrolyze certain substituted ureas, albeit at a significantly lower rate. For example, N-methylurea has been identified as a substrate for urease.

The catalytic activity of urease depends on the substrate's ability to bind to the enzyme's active site, which contains a binuclear nickel center. The mechanism involves the coordination of the urea's carbonyl oxygen to one of the nickel ions, followed by a nucleophilic attack by a water molecule or hydroxide (B78521) ion.

In the case of N-[2-(dimethylamino)ethyl]-N'-ethyl-urea, the presence of bulky alkyl substituents on both nitrogen atoms is expected to create significant steric hindrance. This would likely impede the proper orientation and binding of the molecule within the urease active site, thereby inhibiting or completely preventing enzymatic hydrolysis. While direct studies on the urease-catalyzed hydrolysis of this specific compound are not available, it is reasonable to infer a very low to negligible rate of degradation by this pathway based on the known substrate specificity of urease.

Identification and Characterization of Degradation Products

The products formed from the degradation of N-[2-(dimethylamino)ethyl]-N'-ethyl-urea depend on the degradation pathway.

From Thermal Decomposition:

As established in section 3.2, thermal degradation is predicted to primarily yield an isocyanate and an amine. The specific products would be a mixture of ethyl isocyanate and N,N-dimethylethane-1,2-diamine, or 2-(dimethylamino)ethyl isocyanate and ethylamine, depending on the favored decomposition pathway.

From Hydrolysis:

Non-enzymatic hydrolysis, if it occurs, would involve the cleavage of the C-N bonds of the urea moiety. This would result in the formation of the constituent amines and carbon dioxide.

The expected hydrolysis products are:

Ethylamine

N,N-dimethylethane-1,2-diamine

Carbon dioxide

It is important to note that under certain conditions, the hydrolysis of isocyanates (which can be intermediates in both thermal and potentially hydrolytic pathways) can lead to the formation of other urea derivatives. For example, the hydrolysis of methyl isocyanate has been shown to produce methylamine (B109427) and N,N'-dimethylurea. This suggests that secondary reactions could lead to a more complex mixture of degradation products.

Table 2: Summary of Potential Degradation Products
Degradation PathwayPrimary ProductsPotential Secondary Products
Thermal DecompositionEthyl isocyanate, N,N-dimethylethane-1,2-diamine, 2-(Dimethylamino)ethyl isocyanate, EthylamineFurther decomposition products of isocyanates and amines
HydrolysisEthylamine, N,N-dimethylethane-1,2-diamine, Carbon dioxideSymmetrically and asymmetrically substituted ureas from isocyanate intermediates
Enzymatic (Urease)(Negligible reaction expected)-

Advanced Spectroscopic and Computational Characterization of N 2 Dimethylamino Ethyl N Ethyl Urea Compounds

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopy is the cornerstone of molecular characterization, offering non-destructive and highly sensitive methods to probe the chemical structure of N-[2-(dimethylamino)ethyl]-N'-ethyl-urea. Each technique provides a unique piece of the structural puzzle, and together they enable unambiguous confirmation of the compound's identity and an assessment of its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

For N-[2-(dimethylamino)ethyl]-N'-ethyl-urea, ¹H NMR spectroscopy is expected to reveal distinct signals for each unique proton group. The chemical shifts are influenced by the electron density around the protons, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing direct evidence of atomic connectivity. The predicted ¹H NMR assignments are detailed in Table 1.

Similarly, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives rise to a separate signal. The chemical shift of these signals is indicative of the carbon's hybridization and the nature of its bonded atoms (e.g., C=O, C-N, C-C). Table 2 outlines the predicted chemical shifts for the carbon environments in the target molecule. The combination of ¹H and ¹³C NMR, often supplemented by 2D NMR techniques (like COSY and HSQC), allows for the complete and unambiguous assignment of the molecule's covalent structure. nih.gov

Table 1: Predicted ¹H NMR Data for N-[2-(dimethylamino)ethyl]-N'-ethyl-Urea

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-NH- (ethyl side) 5.5 - 6.5 Triplet (t) 1H
-NH- (dimethylaminoethyl side) 5.5 - 6.5 Triplet (t) 1H
-CH₂- (ethyl) 3.1 - 3.3 Quartet (q) 2H
-CH₂- (attached to NH) 3.2 - 3.4 Quartet (q) 2H
-CH₂- (attached to N(CH₃)₂) 2.3 - 2.5 Triplet (t) 2H
-N(CH₃)₂ 2.2 - 2.3 Singlet (s) 6H

Table 2: Predicted ¹³C NMR Data for N-[2-(dimethylamino)ethyl]-N'-ethyl-Urea

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O 158 - 161
-CH₂- (attached to N(CH₃)₂) 57 - 60
-N(CH₃)₂ 45 - 47
-CH₂- (attached to NH) 39 - 42
-CH₂- (ethyl) 35 - 38

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. This technique is exceptionally useful for identifying the functional groups present in a compound. For N-[2-(dimethylamino)ethyl]-N'-ethyl-urea, the FTIR spectrum would be dominated by characteristic absorptions of the urea (B33335) moiety and the aliphatic chains.

The key diagnostic peaks include the N-H stretching vibrations, the strong C=O stretching vibration (known as the "Urea I" band), and the coupled N-H bending and C-N stretching vibrations (the "Urea II" and "Urea III" bands). The presence and positions of these bands provide clear evidence for the urea functional group. Additional peaks corresponding to C-H stretching and bending from the ethyl and dimethylaminoethyl groups confirm the full structure. researchgate.net Expected FTIR absorption bands are summarized in Table 3.

Table 3: Predicted Characteristic FTIR Absorption Bands for N-[2-(dimethylamino)ethyl]-N'-ethyl-Urea

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3400 Medium-Strong
C-H (aliphatic) Stretch 2850 - 3000 Medium
C=O (Urea I) Stretch 1630 - 1680 Strong
N-H (Urea II) Bend 1550 - 1600 Medium-Strong
C-N (Urea III) Stretch 1400 - 1450 Medium

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural confirmation. The molecular formula of N-[2-(dimethylamino)ethyl]-N'-ethyl-urea is C₇H₁₇N₃O, corresponding to a monoisotopic mass of approximately 159.1372 Da.

High-Resolution Mass Spectrometry (HRMS) can measure this mass with high precision (typically to within 5 ppm), allowing for the unambiguous determination of the elemental composition. In a typical electron ionization (EI) mass spectrum, the parent molecule would be observed as the molecular ion (M⁺•), and a series of fragment ions would be produced through characteristic cleavage pathways. The fragmentation of this compound is expected to be dominated by cleavage of the bonds adjacent to the nitrogen atoms and the carbonyl group. Key expected fragments are listed in Table 4.

Table 4: Predicted Key Mass Spectrometry Fragments for N-[2-(dimethylamino)ethyl]-N'-ethyl-Urea

m/z Possible Fragment Ion Formula
159 [M]⁺• (Molecular Ion) [C₇H₁₇N₃O]⁺•
115 [M - N(CH₃)₂]⁺ [C₅H₁₀N₂O]⁺
87 [NH₂CONHC₂H₅]⁺ [C₃H₈N₂O]⁺
72 [CH₂N(CH₃)₂]⁺ [C₄H₁₀N]⁺
58 [CH₂=N(CH₃)₂]⁺ [C₃H₈N]⁺

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The urea chromophore is known to exhibit a weak absorption in the UV region, corresponding to an n→π* (non-bonding to anti-bonding pi orbital) transition of the carbonyl group. For simple alkyl-substituted ureas like N-[2-(dimethylamino)ethyl]-N'-ethyl-urea, this absorption is typically observed at a wavelength (λmax) between 200 and 220 nm. The presence of this absorption band, while not highly specific, is consistent with the urea structure and can be used for quantitative analysis.

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional molecular structure in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles.

Theoretical Chemistry and Quantum Mechanical Calculations

Theoretical and computational chemistry provide a powerful complement to experimental spectroscopic data. Using quantum mechanical methods like Density Functional Theory (DFT), the properties of N-[2-(dimethylamino)ethyl]-N'-ethyl-urea can be modeled with a high degree of accuracy. researchgate.netacademicjournals.org

These calculations can predict the molecule's lowest energy conformation, providing optimized geometric parameters (bond lengths and angles) that can be compared with XRD data. Furthermore, computational methods can simulate vibrational frequencies, which aids in the assignment of experimental FTIR spectra. researchgate.net NMR chemical shifts can also be calculated and correlated with experimental results to confirm structural assignments. nih.gov Computational studies on substituted ureas have been used to understand conformational preferences, the nature of the urea functional group's resonance, and the distribution of electron density, as described by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org Such calculations offer a deeper understanding of the molecule's electronic structure and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Conformation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and reactivity descriptors.

Electronic Structure and Reactivity: The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. biointerfaceresearch.com

For instance, in a study on the related compound N-N'-dimethylethylene urea, DFT calculations were used to determine these key electronic descriptors. nih.gov Analysis of the frontier orbitals provides insight into intramolecular charge transfer and helps identify the most reactive sites within the molecule. nih.gov Further analysis through Natural Bond Orbital (NBO) theory can reveal details about electron delocalization and hyperconjugative interactions that contribute to the molecule's stability. nih.gov

Table 1: Calculated Electronic Properties of an Analogous Compound (N-N'-dimethylethylene urea) Note: This data is for a related cyclic urea analog and is presented to illustrate the output of DFT calculations.

ParameterValue
HOMO Energy-7.01 eV
LUMO Energy-0.61 eV
Energy Gap (ΔE)6.40 eV
Ionization Potential7.01 eV
Electron Affinity0.61 eV
Electronegativity3.81 eV
Hardness3.20 eV
Softness0.15 eV
Electrophilicity Index2.26 eV

Data sourced from a DFT study on N-N'-dimethylethylene urea. nih.gov

Conformation: The three-dimensional shape, or conformation, of a flexible molecule like N-[2-(dimethylamino)ethyl]-N'-ethyl-urea is crucial to its function and interactions. DFT can be used to perform a Potential Energy Surface (PES) scan, where the molecule's energy is calculated as specific dihedral angles are systematically rotated. This process identifies the most stable, low-energy conformers. drjcrbio.com For substituted ureas, the planarity of the urea moiety and the orientation of the side chains are key conformational features. nih.gov These studies ensure that theoretical calculations are performed on the most energetically favorable geometry, which is essential for accurate predictions of other properties. nih.gov

Computational Modeling of Reaction Mechanisms and Intermediates

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. It allows for the characterization of transient structures, such as transition states and reaction intermediates, that are often impossible to observe experimentally.

By applying methods like DFT, researchers can map the entire energy profile of a proposed reaction mechanism. This involves locating the transition state structure for each elementary step and calculating its associated activation energy. A lower activation energy indicates a more favorable reaction pathway. These calculations provide a quantitative understanding of reaction kinetics and thermodynamics.

For example, computational studies on the formation of N-nitrosamines from hydrazine (B178648) derivatives have successfully detailed the reaction pathways, including initial hydrogen abstraction and subsequent oxidation steps. Similarly, research into urethane (B1682113) formation has utilized computational methods to compare the efficacy of different catalysts by calculating the activation energies for the catalyzed versus uncatalyzed reactions.

Reactant and Product Optimization: Calculating the stable geometries of reactants and products.

Transition State Searching: Identifying the high-energy transition structures that connect reactants, intermediates, and products.

These computational insights are crucial for optimizing synthetic routes, understanding degradation pathways, and predicting potential byproducts.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are highly effective at predicting spectroscopic data, which serves as a powerful aid in the structural confirmation and analysis of newly synthesized compounds.

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. These calculated frequencies, when appropriately scaled to account for systematic errors in the theoretical method, can be compared directly with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. nih.gov This comparison allows for a detailed and confident assignment of each vibrational mode to specific molecular motions, such as C=O stretching, N-H bending, or CH2 rocking. The Potential Energy Distribution (PED) analysis further quantifies the contribution of different internal coordinates to each vibrational mode. nih.gov

In the computational study of N-N'-dimethylethylene urea, a close agreement was found between the experimental and DFT-calculated vibrational spectra, enabling a comprehensive assignment of the observed spectral bands. nih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for an Analogous Compound (N-N'-dimethylethylene urea) Note: This data is for a related cyclic urea analog and is presented to illustrate the predictive power of DFT for vibrational spectroscopy.

Assignment (Mode)Experimental FT-IRCalculated (Scaled)
υ(C=O)16451653
β(CH2)sc14361435
β(CH2)wa13971395
β(CH2)tw12741266
υ(CN)12501245
β(CH2)ro858855
Ring Breathing771770

Key: υ = stretching, β = bending, sc = scissoring, wa = wagging, tw = twisting, ro = rocking. Data sourced from a DFT study on N-N'-dimethylethylene urea. nih.gov

Electronic Spectroscopy (UV-Vis): The electronic absorption properties of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results, which include the absorption wavelength (λmax) and oscillator strength (related to peak intensity), can be used to simulate a theoretical UV-Visible spectrum. Comparing the simulated spectrum with the experimental one helps assign electronic transitions, often corresponding to π → π* or n → π* transitions within the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can also be used to predict ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. Calculated chemical shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), can be invaluable for interpreting complex experimental NMR spectra and confirming the correct chemical structure, especially for molecules with many similar chemical environments.

Catalytic Applications and Mechanistic Insights of Tertiary Amine Containing Urea Derivatives

Role as Tertiary Amine Catalysts in Organic Transformations

Tertiary amine catalysts are crucial in various organic reactions, most notably in the synthesis of polyurethanes. nih.gov These catalysts accelerate the reaction between isocyanates and active hydrogen-containing compounds like polyols and water. google.com The catalytic activity of tertiary amines stems from their ability to activate the reactants, thereby influencing the rate of polymerization and the final properties of the polymer.

In the production of polyurethane foams, tertiary amine catalysts play a pivotal role in balancing the gelling (urethane formation) and blowing (urea formation) reactions. google.com The selection of the catalyst is critical for achieving the desired foam properties. While specific studies detailing the use of N-[2-(dimethylamino)ethyl]-N'-ethyl-urea in polyurethane foam synthesis are not extensively documented in the reviewed literature, its structural features—a tertiary amine group and a urea (B33335) linkage—suggest its potential as a catalyst in these processes. The tertiary amine moiety can catalyze the isocyanate-polyol and isocyanate-water reactions, fundamental to polyurethane foam formation. nih.govgoogle.com

The performance of a tertiary amine catalyst is often benchmarked against established catalysts like triethylenediamine (TEDA) and bis(2-dimethylaminoethyl)ether (BDMAEE). TEDA is known as a strong gelling catalyst, while BDMAEE is a potent blowing catalyst. poliuretanos.com.br The catalytic behavior of N-[2-(dimethylamino)ethyl]-N'-ethyl-urea would likely be influenced by the presence of both the tertiary amine and the urea group. The urea group could potentially modulate the basicity and steric environment of the tertiary amine, leading to a unique catalytic profile.

Table 1: Comparison of Common Tertiary Amine Catalysts in Polyurethane Foam Synthesis

Catalyst Primary Catalytic Activity Key Features
Triethylenediamine (TEDA) Gelling Strong, general-purpose catalyst due to minimal steric hindrance. poliuretanos.com.br
Bis(2-dimethylaminoethyl)ether (BDMAEE) Blowing High blowing activity, capable of chelating water. poliuretanos.com.br
N,N-Dimethylcyclohexylamine (DMCHA) Gelling Sterically hindered but a strong base, widely used in rigid foams. poliuretanos.com.br

Design and Evaluation as Ligands in Transition Metal Catalysis

Beyond their role as organocatalysts, urea derivatives are being explored as ligands in transition metal catalysis. nih.gov The design of ligands is a key factor in controlling the reactivity and selectivity of a metal center. nih.gov While specific research on N-[2-(dimethylamino)ethyl]-N'-ethyl-urea as a ligand is not prominent, the broader class of N-arylureas has been shown to be effective ligands for palladium-catalyzed reactions. nih.gov In such systems, the urea moiety can coordinate with the metal center, influencing its electronic and steric properties. nih.gov The development of sterically undemanding urea-based ligands is an emerging area of interest, as they could be advantageous in reactions involving sterically demanding substrates. nih.gov

Mechanistic Studies of Catalytic Activity and Selectivity

Understanding the mechanism of catalysis is fundamental to optimizing reaction conditions and designing more efficient catalysts. For tertiary amine-catalyzed polyurethane synthesis, the mechanism involves the activation of the isocyanate group by the amine. poliuretanos.com.br The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the isocyanate, forming a reactive complex. This complex then readily reacts with the hydroxyl group of the polyol or with water. poliuretanos.com.br

Table 2: List of Mentioned Chemical Compounds

Compound Name
N-[2-(dimethylamino)ethyl]-N'-ethyl-urea
Triethylenediamine (TEDA)
Bis(2-dimethylaminoethyl)ether (BDMAEE)
N,N-Dimethylcyclohexylamine (DMCHA)

Materials Science Applications and Engineering of N 2 Dimethylamino Ethyl N Ethyl Urea Containing Polymers

Incorporation as Monomeric Units in Functional Polymer Synthesis

The synthesis of functional polymers often involves the polymerization of monomers possessing specific chemical functionalities. While there is a wealth of information on the polymerization of acrylate (B77674) and acrylamide (B121943) monomers containing the 2-(dimethylamino)ethyl group, such as 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), there is no available scientific literature that describes the use of Urea (B33335), N-[2-(dimethylamino)ethyl]-N'-ethyl- as a monomeric unit in functional polymer synthesis.

Theoretically, the urea group within this molecule contains N-H bonds that could potentially participate in condensation polymerization reactions. However, without experimental data, any discussion on its reactivity, the types of polymers that could be formed, and their properties would be purely speculative.

Development of Quaternized Copolymers with Specific Functionalities (e.g., Antimicrobial Properties)

Quaternization of the tertiary amine group in polymers is a well-established method for imparting cationic charges, which can lead to specific functionalities such as antimicrobial properties. For instance, the quaternization of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) has been extensively studied, demonstrating that the resulting cationic polymers exhibit significant biocidal activity against a broad spectrum of bacteria. nih.govresearchgate.net The mechanism of action is generally attributed to the electrostatic interaction between the positively charged polymer and the negatively charged bacterial cell membrane, leading to membrane disruption and cell death. nih.gov

However, as there is no evidence of the successful polymerization of Urea, N-[2-(dimethylamino)ethyl]-N'-ethyl- , it follows that there are no reports on the development of its quaternized copolymers or their antimicrobial properties. While one could hypothesize that a polymer containing this urea monomer could be quaternized at the dimethylamino group, the synthesis of such a polymer has not been documented.

Application as Co-Templates in Mesoporous Material Synthesis

Mesoporous materials, particularly mesoporous silica (B1680970), are synthesized using structure-directing agents or templates to create well-defined pore structures. Urea itself has been utilized as a non-surfactant template or pore-forming agent in the sol-gel synthesis of mesoporous silica. drexel.edu In these processes, urea molecules are incorporated into the silica matrix during its formation and are subsequently removed by extraction, leaving behind a porous network. drexel.edu

The role of a co-template is to work in conjunction with a primary template to modify the resulting pore structure. While various organic molecules have been investigated as co-templates, there is no scientific literature to support the application of Urea, N-[2-(dimethylamino)ethyl]-N'-ethyl- in this capacity. Its specific molecular structure might influence the self-assembly of surfactants and silica precursors, but without experimental studies, its effect as a co-template remains unknown.

Role in Advanced Functional Materials (e.g., Polyelectrolytes in Fuel Cell Catalysts)

Polyelectrolytes play a crucial role in various electrochemical devices, including fuel cells, where they function as the proton exchange membrane (PEM). These membranes must exhibit high proton conductivity, good mechanical stability, and low fuel crossover. While various polymers have been investigated for this purpose, there are no published research findings on the use of polymers derived from Urea, N-[2-(dimethylamino)ethyl]-N'-ethyl- in fuel cell applications.

The presence of both urea and amine functionalities could theoretically influence the properties of a polymer electrolyte, such as its water uptake and proton transport characteristics. However, in the absence of any synthesized polymers containing this specific monomer, its role in advanced functional materials like polyelectrolytes remains unexplored.

Future Research Trajectories and Interdisciplinary Perspectives for N 2 Dimethylamino Ethyl N Ethyl Urea

Advancements in Scalable and Sustainable Synthetic Methodologies

The industrial synthesis of unsymmetrical ureas has traditionally relied on hazardous reagents like phosgene (B1210022) and isocyanates. wikipedia.orgresearchgate.net Future research on N-[2-(dimethylamino)ethyl]-N'-ethyl-urea should prioritize the development of scalable and sustainable synthetic routes that avoid these toxic precursors.

Phosgene-Free Carbonyl Sources: A significant advancement would be the adoption of greener carbonylating agents. For instance, the reaction of N,N-dimethylethylenediamine with a benign carbonyl source, followed by reaction with ethylamine, presents a viable pathway. Promising phosgene-free alternatives include:

Dialkyl Carbonates: Dimethyl carbonate and diethyl carbonate are less toxic alternatives that can react with amines to form carbamates, which then react with a second amine to yield the unsymmetrical urea (B33335).

Ethylene Carbonate: This reagent can react with primary amines in the presence of solid base catalysts to form N,N'-disubstituted ureas. unibo.it

Carbon Dioxide (CO₂): Direct carboxylation of amines with CO₂ is an atom-economical and environmentally friendly approach. researchgate.net Metal-free methods for synthesizing unsymmetrical ureas from CO₂ and amines via isocyanate intermediates have been developed and could be adapted for the target molecule.

Catalyst-Free and Solvent-Free Approaches: Recent developments in organic synthesis have demonstrated the feasibility of producing N-substituted ureas in water without the need for organic solvents or catalysts. rsc.org For example, the reaction of amines with potassium isocyanate in an aqueous medium has proven to be a mild and efficient method. rsc.org Exploring such a pathway for the synthesis of N-[2-(dimethylamino)ethyl]-N'-ethyl-urea could significantly improve the environmental footprint of its production. Another innovative solvent- and catalyst-free approach involves the use of catechol carbonate, which reacts with primary aliphatic amines at room temperature to quantitatively form N,N'-disubstituted ureas. unibo.it

The table below outlines potential sustainable synthetic routes for investigation.

Carbonyl SourceAmine PrecursorsPotential Catalyst/ConditionsKey Advantages
Ethylene CarbonateN,N-Dimethylethylenediamine, EthylamineSolid base (e.g., CaO)Avoids toxic phosgene, potentially scalable.
Carbon Dioxide (CO₂)N,N-Dimethylethylenediamine, EthylamineMetal-free, dehydration agentUtilizes a renewable C1 source, atom-economical.
Potassium IsocyanateN-Ethylethylenediamine, DimethylamineAqueous HClMild conditions, high purity, avoids organic solvents. rsc.org
Catechol CarbonateN,N-Dimethylethylenediamine, EthylamineCatalyst- and solvent-freeRoom temperature reaction, high yield, catechol co-product. unibo.it

Exploration of Novel Catalytic Systems and Mechanistic Pathways

The synthesis of N-[2-(dimethylamino)ethyl]-N'-ethyl-urea can be significantly enhanced through the discovery and optimization of novel catalytic systems. Catalysis can offer improved yields, higher selectivity, and milder reaction conditions, contributing to more sustainable processes.

Future research should focus on heterogeneous catalysts, which offer ease of separation and recyclability. For example, solid base catalysts like calcium oxide (CaO) have shown effectiveness in the synthesis of N,N'-disubstituted ureas from ethylene carbonate and primary amines. unibo.it The development of nanocatalysts or supported catalysts could further enhance catalytic activity and stability.

The reaction of alkylamines directly with urea is a known method for producing N-alkyl-ureas, and this process could be a target for catalytic improvement. google.com Mechanistic studies, combining kinetic experiments with computational modeling, will be crucial in understanding the catalytic cycles and identifying rate-determining steps. This knowledge will enable the rational design of more efficient catalysts. For instance, understanding the activation of the carbonyl source and the amine nucleophile on the catalyst surface is key to optimizing the reaction.

Potential catalytic systems to explore include:

Metal Oxides: Investigating a range of solid base catalysts beyond CaO for reactions involving greener carbonyl sources.

Transition Metal Complexes: Homogeneous or heterogeneous catalysts based on earth-abundant metals could facilitate the direct carbonylation of the precursor amines.

Organocatalysts: Proline and other small organic molecules have been used to catalyze the formation of urea derivatives and could offer a metal-free alternative.

Design and Fabrication of Next-Generation Functional Materials

The unique structure of N-[2-(dimethylamino)ethyl]-N'-ethyl-urea, featuring hydrogen bond donor and acceptor sites as well as a tertiary amine group, makes it an excellent candidate for incorporation into functional materials.

Self-Healing Polymers: The urea moiety is well-known for its ability to form strong, reversible hydrogen bonds, which is a key mechanism for self-healing in polymers. google.com By incorporating N-[2-(dimethylamino)ethyl]-N'-ethyl-urea as a monomer or cross-linker into a polymer network, materials with intrinsic self-healing capabilities could be fabricated. The dissociation and reformation of the hydrogen bonds across a damaged interface would allow the material to repair itself. Furthermore, the introduction of hindered urea bonds (HUBs) can create polymers capable of catalyst-free self-healing at room temperature. google.comresearchgate.net The bulky substituents on the nitrogen atoms of the target molecule could potentially form such dynamic bonds.

The tertiary amine group offers an additional dimension of functionality, making the material responsive to pH. In acidic conditions, protonation of the dimethylamino group would alter the electrostatic interactions and hydrogen bonding within the polymer network, potentially influencing its mechanical properties or healing efficiency.

Supramolecular Gels: Low-molecular-weight gelators (LMWGs) based on urea derivatives can self-assemble in various solvents to form fibrous networks, resulting in supramolecular gels. nih.govnih.gov The self-assembly is driven by non-covalent interactions, primarily hydrogen bonding. nih.govnih.gov N-[2-(dimethylamino)ethyl]-N'-ethyl-urea could act as an LMWG, with the potential to form gels in a range of organic solvents or even water. The pH-responsive nature of the dimethylamino group could be used to trigger gel-sol transitions, making these materials suitable for applications in sensors, drug delivery, or as smart rheology modifiers.

The table below summarizes the potential properties and applications of functional materials derived from this compound.

Material TypeKey Structural FeatureFunctional PropertyPotential Application
Self-Healing PolymerReversible Hydrogen Bonds, Dynamic Hindered Urea BondsAutonomous Repair, pH-ResponsivenessCoatings, Flexible Electronics, Soft Robotics
Supramolecular GelSelf-Assembled Fibrillar NetworkStimuli-Responsive Gel-Sol TransitionDrug Delivery, Sensors, Environmental Remediation
Functionalized Polyurethane-UreaPendant Amino GroupsEnhanced Biocompatibility, Site for Further ModificationBiomedical Scaffolds, Coatings for Medical Devices

Synergistic Integration of Experimental and Theoretical Chemistry Approaches

A powerful strategy for accelerating research into N-[2-(dimethylamino)ethyl]-N'-ethyl-urea involves the close integration of experimental synthesis and characterization with theoretical and computational chemistry.

Computational Modeling of Synthesis and Catalysis: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of different synthetic routes. By modeling reaction intermediates and transition states, researchers can predict the most energetically favorable pathways and identify potential bottlenecks. This insight can guide the selection of optimal reaction conditions, solvents, and catalysts, reducing the amount of empirical experimentation required. For example, DFT can be used to study the adsorption energies of reactants on catalyst surfaces, providing a basis for designing more effective heterogeneous catalysts.

Predicting Material Properties: Molecular dynamics (MD) simulations can provide valuable insights into the self-assembly behavior of N-[2-(dimethylamino)ethyl]-N'-ethyl-urea and its role in functional materials. MD can be used to model the formation of hydrogen-bonded networks in polymers and gels, helping to understand the structural basis of their macroscopic properties. nih.gov For instance, simulations could predict the stability of the hydrogen-bonded assemblies, the dynamics of bond breaking and reformation in self-healing materials, and the response of the material's structure to changes in pH.

The synergy between these approaches is outlined below:

Research AreaExperimental ApproachTheoretical/Computational ApproachSynergistic Outcome
Synthesis Screening of catalysts and reaction conditions.DFT calculations of reaction pathways and activation energies.Rational design of efficient and sustainable synthetic routes.
Functional Materials Synthesis and characterization of polymers and gels (mechanical testing, rheology).MD simulations of self-assembly and hydrogen bond dynamics.Understanding of structure-property relationships for targeted material design.
Mechanistic Studies Spectroscopic analysis (NMR, IR) of intermediates and products.Quantum chemical calculations of molecular orbitals and charge distributions.Detailed elucidation of reaction and self-assembly mechanisms.

By combining predictive modeling with targeted experiments, the exploration of N-[2-(dimethylamino)ethyl]-N'-ethyl-urea can be pursued with greater efficiency and scientific depth, unlocking its full potential in a variety of chemical and material science applications.

Q & A

Q. What experimental methodologies are recommended for optimizing the synthesis of urea derivatives with dimethylaminoethyl and ethyl substituents?

Answer: Synthesis typically involves reacting substituted isocyanates with amines. For example, in analogous urea derivatives (e.g., N-(3-chlorophenyl)-N-(4,5-dihydro-5,5-dimethyl-2-thiazolyl)-N'-phenylurea), the reaction is conducted under reflux in inert solvents like dichloromethane or toluene, with a base (e.g., triethylamine) to neutralize HCl byproducts . Key parameters to optimize include:

  • Solvent polarity : Affects reaction rate and byproduct solubility.
  • Temperature : Reflux conditions (e.g., 80–110°C) balance reactivity and thermal stability.
  • Molar ratios : Excess amine (1.2–1.5 equivalents) improves yield by driving the reaction to completion.

Table 1: Representative Reaction Conditions for Urea Derivatives

ParameterTypical RangeImpact on Yield
SolventDichloromethane, toluenePolarity affects intermediate stability
Temperature80–110°CHigher temps risk decomposition
Base (e.g., Et₃N)1.1–1.3 equivalentsNeutralizes HCl, prevents side reactions

Q. How can solubility profiles of urea derivatives in ethanol-water mixtures be systematically measured and modeled?

Answer: Use gravimetric or spectroscopic methods (e.g., UV-Vis) to quantify solubility. For example:

Gravimetric analysis : Saturate ethanol-water mixtures at controlled temperatures (e.g., 25°C), filter undissolved solute, and evaporate solvent to measure residue mass .

HPLC calibration : Prepare standard curves for urea derivatives in known solvent ratios .

Table 2: Solubility Data for Urea in Ethanol-Water Mixtures (25°C)

Ethanol (%)Solubility (g/100 mL)Method
0108.3Gravimetric
5045.6UV-Vis (λ = 240 nm)
1008.2HPLC

Data can be modeled using the Modified Apelblat equation to correlate solubility with solvent composition and temperature .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., dimethylaminoethyl vs. ethyl) influence the bioactivity of urea derivatives?

Answer:

  • Electronic effects : The dimethylamino group enhances basicity (proton affinity: ~903 kJ/mol ), facilitating hydrogen bonding with biological targets (e.g., enzyme active sites).
  • Steric effects : Bulky substituents reduce binding affinity. For example, replacing ethyl with cyclopentyl in analogous compounds decreases antimicrobial activity by 40% due to steric hindrance .

Q. Methodology :

  • Density Functional Theory (DFT) : Calculate charge distribution and steric maps (e.g., using Gaussian 16).
  • Structure-Activity Relationship (SAR) : Test derivatives against target enzymes (e.g., urease) using kinetic assays .

Table 3: Bioactivity of Urea Derivatives Against E. coli Urease

DerivativeIC₅₀ (µM)LogP
N-Ethyl12.31.8
N-Dimethylaminoethyl6.70.9

Q. What advanced spectroscopic techniques validate the structural integrity of urea derivatives under varying pH conditions?

Answer:

  • ¹H/¹³C NMR : Monitor protonation states of dimethylamino groups. For example, dimethylamino protons shift downfield (δ = 2.8–3.1 ppm) at acidic pH due to protonation .
  • FT-IR : Track urea carbonyl stretching (1650–1700 cm⁻¹); shifts indicate hydrogen bonding or degradation .
  • LC-MS/MS : Detect hydrolysis products (e.g., ethylamine) in accelerated stability studies (40°C/75% RH) .

Methodological Note : Use pH-stat titration to correlate stability with pH, and apply Arrhenius modeling to predict shelf life .

Q. How can contradictions in reported proton affinities of urea derivatives be resolved?

Answer: Discrepancies arise from measurement techniques (e.g., ion cyclotron resonance vs. computational methods). To resolve:

Standardize experimental conditions : Use NIST-recommended protocols (e.g., gas-phase basicity measured at 298 K) .

Cross-validate with DFT : Compare computed proton affinities (e.g., using B3LYP/6-311++G(d,p)) with empirical data .

Table 4: Proton Affinity Comparison for Urea Derivatives

CompoundExperimental (kJ/mol)DFT (kJ/mol)
Urea, N,N'-dimethyl903.3897.5
Urea, N-methyl-N'-phenyl890.1885.4

Methodological Best Practices

  • Data Analysis : Apply ANOVA to assess solvent effects on solubility or QSAR for bioactivity modeling .
  • Ethical Compliance : For biological studies, follow protocols for ethical review, including sample size justification and participant recruitment transparency .
  • Critical Reporting : Disclose solvent purity, instrument calibration, and statistical confidence intervals (e.g., 95% CI) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.